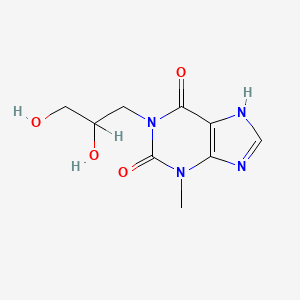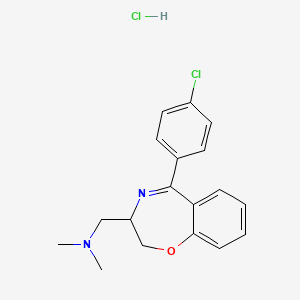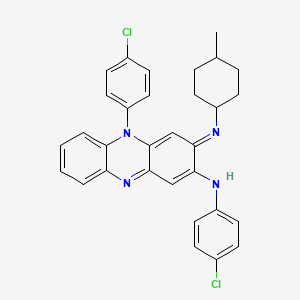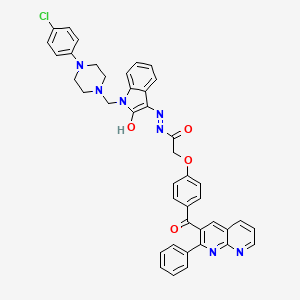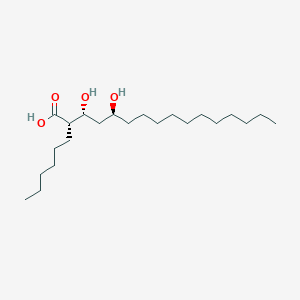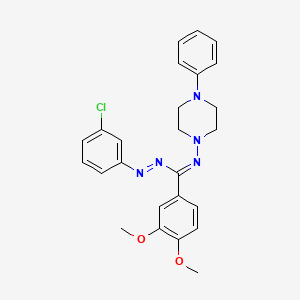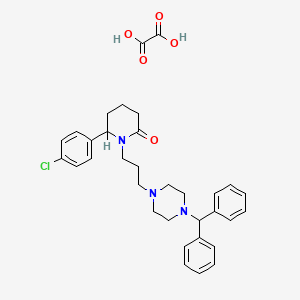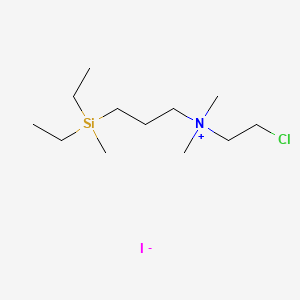
1-Piperidinepropanoic acid, 2,5-dimethyl-4-oxo-, methyl ester, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinepropanoic acid, 2,5-dimethyl-4-oxo-, methyl ester, trans- is a chemical compound with the molecular formula C11H19NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinepropanoic acid, 2,5-dimethyl-4-oxo-, methyl ester, trans- typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of 1-Piperidinepropanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Piperidinepropanoic acid, 2,5-dimethyl-4-oxo-, methyl ester, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Piperidinepropanoic acid, 2,5-dimethyl-4-oxo-, methyl ester, trans- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Piperidinepropanoic acid, 2,5-dimethyl-4-oxo-, methyl ester, trans- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways affected by this compound.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Piperidinone: A ketone derivative of piperidine.
Methyl esters of other carboxylic acids: Compounds with similar ester functional groups.
Uniqueness
1-Piperidinepropanoic acid, 2,5-dimethyl-4-oxo-, methyl ester, trans- is unique due to its specific structural features, including the presence of both piperidine and ester functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
110998-16-8 |
|---|---|
Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
methyl 3-[(2R,5S)-2,5-dimethyl-4-oxopiperidin-1-yl]propanoate |
InChI |
InChI=1S/C11H19NO3/c1-8-7-12(5-4-11(14)15-3)9(2)6-10(8)13/h8-9H,4-7H2,1-3H3/t8-,9+/m0/s1 |
InChI Key |
LWOQGWVDQHCHRK-DTWKUNHWSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)[C@H](CN1CCC(=O)OC)C |
Canonical SMILES |
CC1CC(=O)C(CN1CCC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


